3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine
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Overview
Description
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenylpropenes This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases . Additionally, the compound may modulate signaling pathways, including the STAT3 pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A compound with similar structural features but different substituents.
Uniqueness
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h3-6,8H,7,12H2,1-2H3/b4-3+ |
InChI Key |
ASMCLCPRNCISKV-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/CN)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CCN)OC |
Origin of Product |
United States |
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